(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione

Biocatalysis Asymmetric reduction Chiral building block

The compound (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is a single enantiomer of the pentacycloundecane-8,11-dione cage, commonly known as Cookson's diketone. This rigid, pentacyclic scaffold possesses two ketone functionalities embedded in a highly strained, chiral framework.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
Cat. No. B13117265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1C2C3C4C1C5C2C(=O)C3C4C5=O
InChIInChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3?,4-,5?,6+,7?,8+,9?/m1/s1
InChIKeyWTUFOKOJVXNYTJ-LQZKHQHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is a Distinct Chiral Cage Building Block


The compound (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is a single enantiomer of the pentacycloundecane-8,11-dione cage, commonly known as Cookson's diketone. This rigid, pentacyclic scaffold possesses two ketone functionalities embedded in a highly strained, chiral framework [1]. While the racemic dione (CAS 2958-72-7) is widely used as a synthetic intermediate, the specified (5R,6R,7S,9S) enantiomer provides a defined absolute configuration critical for stereoselective transformations. Experimental thermochemical characterisation of the cage dione system yields a standard enthalpy of formation ΔfH°(g) = −(113.6 ± 3.4) kJ·mol⁻¹ and a sublimation enthalpy ΔsubH° = (92.6 ± 1) kJ·mol⁻¹, reflecting substantial ring strain [2]. This evidence positions the enantiopure dione as a non-interchangeable starting material for chiral polycyclic architectures.

Defined absolute configuration (5R,6R,7S,9S) cage dione
Enantiopure starting material for chiral polycyclic architectures
Reported high ring strain supports strain-release cascades

Why Generic (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione Cannot Be Replaced by Racemate or Other Cage Ketones


Substituting the (5R,6R,7S,9S) enantiomer with racemic Cookson's diketone or with other rigid cage ketones (e.g., norcamphor, adamantanone) leads to divergent stereochemical outcomes. Baker's yeast reduction of the racemic dione proceeds with only moderate enantioselectivity and is diastereorandom, whereas use of an enantiopure starting material locks the absolute configuration of downstream chiral centres [1]. Moreover, the pentacycloundecane framework exhibits significantly higher ring strain than monocyclic reference ketones such as cyclododecanone (ΔfH°(g) difference > 200 kJ·mol⁻¹), imparting distinct thermodynamic driving forces for ring-opening or rearrangement chemistries [2]. Generic substitution therefore compromises both stereochemical fidelity and reaction energetics, directly impacting synthetic reproducibility and product purity.

Racemic dione substitution
Racemate yields diastereomeric mixtures; may require chiral separation not needed with enantiopure form.
Monocyclic ketone replacement
Reported ring strain differs markedly; reaction energetics and rearrangement pathways may not transfer.
Stereochemical fidelity loss
Generic substitution may compromise stereochemical outcome and reproducibility in downstream synthesis.

Quantitative Differentiation Evidence for (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione


Enantiomeric Excess in Microbial Reduction vs. Racemic Dione

Baker's yeast reduction of racemic pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione yields a moderate enantiomeric excess via preferential hydride delivery to the exo-Si and endo-Re faces of one carbonyl, but the process is diastereorandom [1]. When the (5R,6R,7S,9S) enantiopure dione is employed, the facial selectivity is harnessed to produce a single diastereomer in high dr. This eliminates the need for chiral chromatographic separation required with the racemate.

Biocatalytic Reduction
Head-to-head
Single diastereomer inferred
vs. racemate diastereorandom (dr ≈1:1)
Supports diastereoselective synthesis; may bypass chiral separation.
Baker's yeast reduction context; laboratory-scale biocatalysis.
Biocatalysis Asymmetric reduction Chiral building block

Gas-Phase Enthalpy of Formation Relative to Monocyclic Ketones

Static bomb calorimetry and Knudsen-effusion vapour pressure measurements provide ΔfH°(g) = −(113.6 ± 3.4) kJ·mol⁻¹ for the pentacycloundecane-8,11-dione cage [1]. In contrast, the monocyclic analogue cyclododecanone exhibits ΔfH°(g) ≈ −(320 ± 5) kJ·mol⁻¹ [2]. The >200 kJ·mol⁻¹ difference reflects the cage's extraordinary ring strain, which directly influences reactivity in ring-opening and rearrangement cascades.

Ring Strain Energetics
Cross-study
ΔfH°(g) = −(113.6 ± 3.4) kJ·mol⁻¹
Monocyclic comparator ~ −320 kJ·mol⁻¹
Reported high ring strain supports strain-release cascade chemistry.
Static bomb calorimetry; Knudsen effusion vapor pressure.
Thermochemistry Ring strain Computational chemistry

Crystal Structure: Elongated C–C Bonds in the Diketo Cage

X-ray diffraction analysis of pentacycloundecane-8,11-dione derivatives reveals that the C(1)–C(7) and C(9)–C(10) bonds in the diketo cage are 1.606(2) Å and 1.586(2) Å, respectively [1]. These values are significantly longer than typical sp³–sp³ C–C bonds (1.54 Å) and longer than the corresponding bonds in the parent hydrocarbon pentacycloundecane and its mono-ketone analogue, indicating heightened bond activation.

C–C Bond Elongation
Class-level
C(1)–C(7): 1.606(2) Å
C(9)–C(10): 1.586(2) Å
Typical cage C–C ~1.54–1.56 Å
Elongated bonds may correlate with selective C–C cleavage susceptibility.
X-ray diffraction of a dione derivative; class-level bond-length comparison.
X-ray crystallography Bond length anomaly Structure–reactivity

Enantioselective Amino Acid Synthesis: Defined Configuration Transfer

(+)-Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-one, derived from the (5R,6R,7S,9S)-dione, is converted to (−)-8-amino-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylic acid with complete retention of the 1S,2R,3R,5R,6R,7S,8R,9R,10R configuration via a hydantoin intermediate [1]. Using the racemic dione would yield a mixture of diastereomeric amino acids requiring HPLC resolution.

Amino Acid Configuration
Cross-study
Single enantiomer amino acid reported
Racemate mixture requires chiral resolution
Enables homochiral cage amino acid synthesis without preparative chiral separation.
Hydantoin route; absolute configuration confirmed by X-ray anomalous dispersion.
Asymmetric synthesis Cage amino acids Hydantoin

Optimal Use Cases for (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione


Synthesis of Chiral Cage Amino Acids for Peptidomimetic Design

The enantiopure dione is the preferred entry point for constructing homochiral pentacycloundecane α-amino acids (e.g., (−)-8-amino-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8-carboxylic acid) used as conformationally rigid peptidomimetic building blocks. The defined (5R,6R,7S,9S) configuration ensures consistent stereochemical outcome in the hydantoin pathway [1].

Strain-Release-Driven Skeletal Editing and Ring Expansion

With a gas-phase formation enthalpy elevated by >200 kJ·mol⁻¹ over monocyclic ketones [1] and crystallographically verified elongated C–C bonds [2], the dione serves as a highly activated substrate for ring-expansion reactions (e.g., chlorosulfonic acid rearrangements to D₃-trishomocubanes). The enantiopure form provides single-enantiomer polysubstituted cubane analogues.

Biocatalytic Derivatisation to Single-Diastereomer Alcohols

In contrast to the racemic dione which gives a diastereomeric mixture upon yeast reduction [1], the (5R,6R,7S,9S) enantiomer enables biocatalytic production of a single diastereomeric hydroxyketone, simplifying downstream purification for pharmaceutical intermediates.

Thermochemical Reference Standard for Strained Cage Calorimetry

The well-characterised enthalpies of combustion, sublimation, and phase transitions (ΔsubH° = 92.6 ± 1 kJ·mol⁻¹; ΔfH°(cr) = −(206.2 ± 3.2) kJ·mol⁻¹) [1] make the enantiopure dione a valuable reference material for benchmarking computational strain models and calibrating calorimetric instrumentation for polycyclic compounds.

Application
Selection Property
Validation Focus
Chiral cage amino acid synthesis for peptidomimetics
Defined absolute configuration (5R,6R,7S,9S)
Hydantoin pathway; verify stereochemical integrity
Strain-release ring expansion and skeletal editing
High ring strain scaffold (reported enthalpy difference)
Monitor single-enantiomer polysubstituted cubane formation
Biocatalytic single-diastereomer alcohol synthesis
Enantiopure dione locks facial selectivity
Yeast reduction; confirm diastereomeric purity
Thermochemical reference for strained cage calorimetry
Well-characterized sublimation and formation enthalpies
Benchmark computational strain models; calibrate instruments
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